molecular formula C12H19NO B8655856 N-(2',6'-dimethylphenyl)-1-methoxymethylethylamine

N-(2',6'-dimethylphenyl)-1-methoxymethylethylamine

Cat. No. B8655856
M. Wt: 193.28 g/mol
InChI Key: QYJCGOLBBQDWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2',6'-dimethylphenyl)-1-methoxymethylethylamine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2',6'-dimethylphenyl)-1-methoxymethylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2',6'-dimethylphenyl)-1-methoxymethylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-2,6-dimethylaniline

InChI

InChI=1S/C12H19NO/c1-9-6-5-7-10(2)12(9)13-11(3)8-14-4/h5-7,11,13H,8H2,1-4H3

InChI Key

QYJCGOLBBQDWFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(C)COC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Manufacture of the starting material: A solution of 484 g (4 mole) of 2,6-xylidine and 490 g (2 mole) of p-toluenesulphonic acid-(1-methoxyprop-2-yl)-ester in 1000 ml of toluene is refluxed for 25 hours. The reaction mixture is cooled, then made alkaline and diluted with ether. The organic phase is repeatedly washed with water and dried with magnesium sulphate. Evaporation of the solvent and subsequent distillation of the residue yields the desired N-(1-methoxyprop-2-yl)-2,6-xylidine with a boiling point of 70°-72° C/0.4 Torr.
Quantity
484 g
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The general procedure described in Example B1 is repeated, with the following modifications to the reaction conditions: A catalyst solution is prepared consisting of 5.3 mg of [Ir((1,5-cyclooctadien)Cl]2 (0.0079 mmol), 10.2 mg of A (0.017 mmol) and 11.9 mg of tetrabutylammonium iodide (0.032 mmol) in 5 ml of tetrahydrofuran/dichloromethane (1:1). A substrate solution consisting of 1.5 g of N-(2′,6′-dimethylphenyl)-1-methoxymethyl-ethylideneamine (7.8 mmol) in 5 ml of tetrahydrofuran is also used. Hydrogenation is carded out with hydrogen under a pressure of 40 bar. The reaction temperature is 30° C. After 91 hours the conversion is 90%, the ee is 59% CR).
[Compound]
Name
Ir((1,5-cyclooctadien)Cl]2
Quantity
0.0079 mmol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.9 mg
Type
catalyst
Reaction Step Four
Name
tetrahydrofuran dichloromethane
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The general procedure described in Example B1 is repeated, with the following modifications to the reaction conditions: A catalyst solution is prepared consisting of 5.3 mg of [Ir((1,5-cyclooctadien)Cl]2 (0.0079 mmol), 10.2 mg of A (0.017 mmol) and 11.9 mg of tetrabutylammonium iodide (0.032 mmol) in 5 ml of tetrahydrofuran/dichloromethane (1:1). A substrate solution consisting of 1.5 g of N-(2',6'-dimethylphenyl)-1-methoxymethyl-ethylideneamine (7.8 mmol) in 5 ml of tetrahydrofuran is also used. Hydrogenation is carried out with hydrogen under a pressure of 40 bar. The reaction temperature is 30° C. After 91 hours the conversion is 90%, the ee is 59% (R).
[Compound]
Name
Ir((1,5-cyclooctadien)Cl]2
Quantity
0.0079 mmol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
11.9 mg
Type
catalyst
Reaction Step Five
Name
tetrahydrofuran dichloromethane
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven

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